Cas no 2228719-30-8 (2-(2,4-dimethoxypyridin-3-yl)prop-2-en-1-amine)

2-(2,4-ジメトキシピリジン-3-イル)プロプ-2-エン-1-アミンは、ピリジン骨格にメトキシ基を有するプロペニルアミン誘導体です。この化合物は、有機合成中間体として高い反応性を示し、特に医薬品や機能性材料の合成において有用なビルディングブロックとなります。2位と4位のメトキシ基による電子効果により、求核置換反応や環化反応などの多様な変換が可能です。また、プロペニルアミン部位はさらに修飾可能な官能基を提供し、分子設計の柔軟性が高いことが特徴です。高い純度と安定性を備えており、研究用途に適しています。

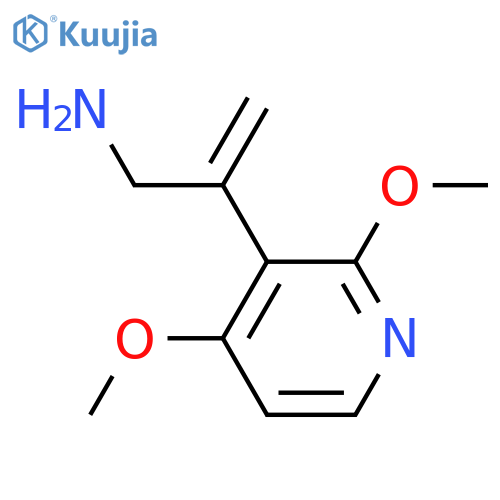

2228719-30-8 structure

商品名:2-(2,4-dimethoxypyridin-3-yl)prop-2-en-1-amine

2-(2,4-dimethoxypyridin-3-yl)prop-2-en-1-amine 化学的及び物理的性質

名前と識別子

-

- 2-(2,4-dimethoxypyridin-3-yl)prop-2-en-1-amine

- 2228719-30-8

- EN300-1796123

-

- インチ: 1S/C10H14N2O2/c1-7(6-11)9-8(13-2)4-5-12-10(9)14-3/h4-5H,1,6,11H2,2-3H3

- InChIKey: RFDIIQRUFLCVRZ-UHFFFAOYSA-N

- ほほえんだ: O(C)C1C=CN=C(C=1C(=C)CN)OC

計算された属性

- せいみつぶんしりょう: 194.105527694g/mol

- どういたいしつりょう: 194.105527694g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 14

- 回転可能化学結合数: 4

- 複雑さ: 197

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1

- トポロジー分子極性表面積: 57.4Ų

2-(2,4-dimethoxypyridin-3-yl)prop-2-en-1-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1796123-10.0g |

2-(2,4-dimethoxypyridin-3-yl)prop-2-en-1-amine |

2228719-30-8 | 10g |

$7988.0 | 2023-06-03 | ||

| Enamine | EN300-1796123-1g |

2-(2,4-dimethoxypyridin-3-yl)prop-2-en-1-amine |

2228719-30-8 | 1g |

$1857.0 | 2023-09-19 | ||

| Enamine | EN300-1796123-0.5g |

2-(2,4-dimethoxypyridin-3-yl)prop-2-en-1-amine |

2228719-30-8 | 0.5g |

$1783.0 | 2023-09-19 | ||

| Enamine | EN300-1796123-1.0g |

2-(2,4-dimethoxypyridin-3-yl)prop-2-en-1-amine |

2228719-30-8 | 1g |

$1857.0 | 2023-06-03 | ||

| Enamine | EN300-1796123-2.5g |

2-(2,4-dimethoxypyridin-3-yl)prop-2-en-1-amine |

2228719-30-8 | 2.5g |

$3641.0 | 2023-09-19 | ||

| Enamine | EN300-1796123-5.0g |

2-(2,4-dimethoxypyridin-3-yl)prop-2-en-1-amine |

2228719-30-8 | 5g |

$5387.0 | 2023-06-03 | ||

| Enamine | EN300-1796123-10g |

2-(2,4-dimethoxypyridin-3-yl)prop-2-en-1-amine |

2228719-30-8 | 10g |

$7988.0 | 2023-09-19 | ||

| Enamine | EN300-1796123-0.05g |

2-(2,4-dimethoxypyridin-3-yl)prop-2-en-1-amine |

2228719-30-8 | 0.05g |

$1560.0 | 2023-09-19 | ||

| Enamine | EN300-1796123-0.1g |

2-(2,4-dimethoxypyridin-3-yl)prop-2-en-1-amine |

2228719-30-8 | 0.1g |

$1635.0 | 2023-09-19 | ||

| Enamine | EN300-1796123-0.25g |

2-(2,4-dimethoxypyridin-3-yl)prop-2-en-1-amine |

2228719-30-8 | 0.25g |

$1708.0 | 2023-09-19 |

2-(2,4-dimethoxypyridin-3-yl)prop-2-en-1-amine 関連文献

-

Vyacheslav Y. Sosnovskikh,Alexander V. Safrygin,Marina A. Ezhikova RSC Adv., 2016,6, 30056-30069

-

Sarah A. Barnett,Alexander J. Blake,Neil R. Champness,Claire Wilson Chem. Commun., 2002, 1640-1641

-

Raihana Begum,Xin Yu Chin,Mingjie Li,Bahulayan Damodaran,Tze Chien Sum Chem. Commun., 2019,55, 5451-5454

-

Ben Bardsley,Marco S. Smith,Bob H. Gibbon Org. Biomol. Chem., 2010,8, 1876-1880

-

Feilong Yan,Xuan Tang,Yuehua Wei,Libao Chen,Ming Zhang,Taihong Wang J. Mater. Chem. A, 2015,3, 12672-12679

2228719-30-8 (2-(2,4-dimethoxypyridin-3-yl)prop-2-en-1-amine) 関連製品

- 125802-05-3(1-(2-methoxyphenyl)cyclohexan-1-amine)

- 2227817-85-6((2R)-6,6-dimethylheptan-2-amine)

- 2168246-21-5(ethyl 3-2-(methylamino)ethoxybenzoate)

- 2034282-91-0(3-butyl-2-[(2-methylpropyl)sulfanyl]-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one)

- 383148-69-4(methyl 2-[2-(1H-indol-3-yl)ethyl]-1-oxo-1,2-dihydroisoquinoline-4-carboxylate)

- 1214349-99-1(2-Chloro-5-fluoro-3-(3-fluorophenyl)pyridine)

- 2229343-24-0(3-(4-{(tert-butoxy)carbonylamino}-2-methoxyphenyl)-3-methylbutanoic acid)

- 445007-64-7(2-Bromo-4,5-diethoxybenzonitrile)

- 1421258-65-2(Fmoc-(R)-3-Amino-4-(4-methoxy-phenyl)-butyric acid)

- 932702-41-5(3-(Cyclopropylmethoxy)pyrrolidine)

推奨される供給者

Hubei Tianan Hongtai Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量